N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-fluorobenzamide
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Overview
Description
N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-fluorobenzamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, will depend on the desired reaction and the functional groups involved.
Major Products Formed
The major products formed from these reactions will vary based on the type of reaction and the conditions used
Scientific Research Applications
N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-fluorobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, including as an anti-tubercular agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-phenylpropanamide
- Other imidazole-containing compounds with similar functional groups
Uniqueness
What sets N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-fluorobenzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H19F4N3O2 |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H19F4N3O2/c23-16-12-10-15(11-13-16)19(30)28-21(22(24,25)26)20(31)29(17-8-4-5-9-17)18(27-21)14-6-2-1-3-7-14/h1-3,6-7,10-13,17H,4-5,8-9H2,(H,28,30) |
InChI Key |
KNVALFHOEIUIHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=NC(C2=O)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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